1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a trihydroindole core substituted with dimethoxyphenyl and methylphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylbenzaldehyde, and appropriate indole precursors.
Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylbenzaldehyde to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of a suitable catalyst, such as methanesulfonic acid, to form the trihydroindole core.
Functional Group Modification:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Electrophilic substitution reactions, particularly on the aromatic rings, can introduce new functional groups such as halogens or nitro groups using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as a probe in studying biological processes and interactions due to its unique structural features.
Medicine: Research explores its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar aromatic substitution pattern but includes a triazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-15-5-7-17(8-6-15)20-14-19-21(11-16(2)12-22(19)26)25(20)18-9-10-23(27-3)24(13-18)28-4/h5-10,13-14,16H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUVZGIYJLYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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